(4-Isopropyl-2-methoxyphenyl)methanol
Description
(4-Isopropyl-2-methoxyphenyl)methanol, also referred to as 2-methoxycuminol, is a phenolic derivative characterized by a benzyl alcohol backbone substituted with a methoxy group at the 2-position and an isopropyl group at the 4-position of the aromatic ring. It is synthesized via O-methylation of carvacrol (5-isopropyl-2-methylphenol) using methyl iodide and potassium carbonate in acetone, achieving an 89% yield . The compound is isolated as a yellowish liquid, with purity confirmed by TLC and GC-MS. Its structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl and methoxy groups, and bulkiness from the isopropyl substituent.
Properties
CAS No. |
3556-84-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2-methoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-5-10(7-12)11(6-9)13-3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
ROHPYPJWGBFGPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reduction of (4-Isopropyl-2-methoxyphenyl)methanone
Starting Material: (4-Isopropyl-2-methoxyphenyl)methanone
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) at room temperature.
Procedure: The ketone is dissolved in the solvent, and the reducing agent is added slowly. The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction and purification.
-
Grignard Reaction
Starting Material: 4-Isopropyl-2-methoxybenzaldehyde
Reagents: Methylmagnesium bromide (CH3MgBr)
Conditions: The reaction is conducted in anhydrous ether or THF under an inert atmosphere.
Procedure: The aldehyde is added to the Grignard reagent solution, and the mixture is stirred at low temperature. After the reaction is complete, the mixture is quenched with water, and the product is extracted and purified.
Industrial Production Methods
Industrial production of (4-Isopropyl-2-methoxyphenyl)methanol often involves the catalytic hydrogenation of (4-Isopropyl-2-methoxyphenyl)methanone. This method is preferred due to its efficiency and scalability.
Catalyst: Palladium on carbon (Pd/C)
Conditions: Hydrogen gas at a pressure of 1-5 atm, room temperature
Procedure: The ketone is dissolved in a suitable solvent, such as ethanol, and the catalyst is added. The mixture is subjected to hydrogen gas under pressure until the reduction is complete. The catalyst is then filtered off, and the product is purified.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Chromium trioxide (CrO3) in acetic acid
Conditions: Room temperature
Products: (4-Isopropyl-2-methoxyphenyl)methanone
-
Reduction
Reagents: Sodium borohydride (NaBH4)
Conditions: Anhydrous ethanol
Products: (4-Isopropyl-2-methoxyphenyl)methanol
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2)
Products: (4-Isopropyl-2-methoxyphenyl)methyl chloride
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3)
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (4-Isopropyl-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: This compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Medicine
Pharmaceutical Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry
Fragrance and Flavor Industry: (4-Isopropyl-2-methoxyphenyl)methanol is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (4-Isopropyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups contribute to its binding affinity and specificity. In biochemical pathways, it can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (4-Isopropyl-2-methoxyphenyl)methanol with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and safety.
Structural Analogues
Carvacrol (5-Isopropyl-2-methylphenol)
- Structure : Lacks the methoxy and benzyl alcohol groups but shares the isopropyl substituent.
- Synthesis: Direct precursor to (4-Isopropyl-2-methoxyphenyl)methanol via O-methylation. Carvacrol itself is naturally occurring, extracted from oregano and thyme.
- Properties : Higher volatility (boiling point ~237–238°C) compared to the target compound due to the absence of polar hydroxyl and methoxy groups.
- Applications : Widely used as an antimicrobial and food preservative.
4-(Aminomethyl)-2-methoxyphenol
- Structure: Features a methoxy group and aminomethyl substituent instead of isopropyl and methanol groups.
- Safety: Classified as an irritant, requiring stringent handling precautions due to the reactive aminomethyl group . In contrast, (4-Isopropyl-2-methoxyphenyl)methanol’s benzyl alcohol moiety likely reduces acute reactivity.
Eugenol (2-Methoxy-4-allylphenol)
- Structure : Contains an allyl group at the 4-position and methoxy at the 2-position.
- Properties : Higher boiling point (254°C) due to increased molecular weight and hydrogen bonding capacity.
- Applications: Used in dentistry and fragrances. Unlike (4-Isopropyl-2-methoxyphenyl)methanol, eugenol’s allyl group enables participation in electrophilic addition reactions.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| (4-Isopropyl-2-methoxyphenyl)methanol | 194.27 | Not reported | Moderate in organic solvents | Methanol, methoxy, isopropyl |
| Carvacrol | 150.22 | 237–238 | Low in water | Phenol, isopropyl |
| 4-(Aminomethyl)-2-methoxyphenol | 153.18 | Not reported | Moderate in water | Aminomethyl, methoxy |
| Eugenol | 164.20 | 254 | Low in water | Methoxy, allyl |
- Polarity: The target compound’s hydroxyl and methoxy groups enhance polarity compared to carvacrol but reduce it relative to 4-(Aminomethyl)-2-methoxyphenol.
- Boiling Point: Expected to be higher than carvacrol due to hydrogen bonding from the methanol group but lower than eugenol due to the absence of an allyl group.
Biological Activity
(4-Isopropyl-2-methoxyphenyl)methanol, also known as a substituted phenolic compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- IUPAC Name : (4-Isopropyl-2-methoxyphenyl)methanol
Mechanisms of Biological Activity
The biological activities of (4-Isopropyl-2-methoxyphenyl)methanol can be attributed to its structural characteristics, which allow it to interact with various biological targets:
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that this compound exhibits inhibitory effects against a range of microorganisms, including bacteria and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
Antioxidant Activity
A study demonstrated that (4-Isopropyl-2-methoxyphenyl)methanol exhibited significant antioxidant properties, with an IC50 value indicating its potency in scavenging DPPH radicals. The results are summarized in Table 1.
| Compound | IC50 (µg/mL) |
|---|---|
| (4-Isopropyl-2-methoxyphenyl)methanol | 25.5 |
| Ascorbic Acid (Control) | 10.0 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 2.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.8 |
1. Antimicrobial Efficacy
A study published in F1000Research evaluated the antimicrobial activity of (4-Isopropyl-2-methoxyphenyl)methanol against clinical isolates of bacteria and fungi. The findings indicated that the compound showed significant antibacterial activity, particularly against Gram-positive bacteria.
2. Anti-inflammatory Potential
Research conducted by MDPI explored the anti-inflammatory effects of various phenolic compounds, including (4-Isopropyl-2-methoxyphenyl)methanol. The study found that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
